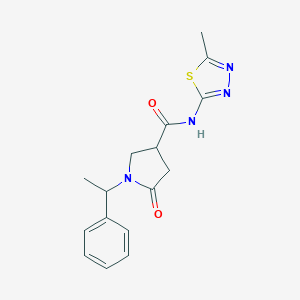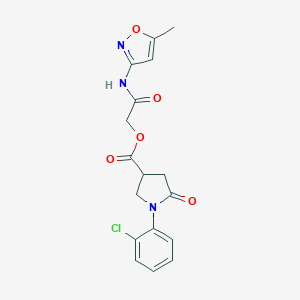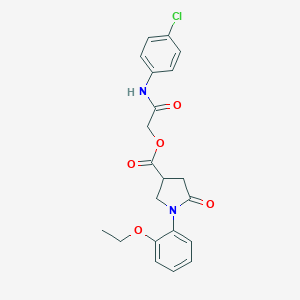![molecular formula C19H19NO6 B270947 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as AMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclopentanone derivatives and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate reduces the production of inflammatory prostaglandins, leading to a reduction in inflammation and pain.
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, which leads to the elimination of cancer cells.
Biochemical and Physiological Effects
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells. In addition, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been found to inhibit the replication of HCV and HIV.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research.
However, there are also some limitations associated with the use of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of research is the development of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate-based drugs for the treatment of cancer. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapy.
In addition, further research is needed to fully understand the mechanism of action of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. This will enable researchers to develop more effective drugs based on 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid with acetic anhydride to obtain the corresponding acetic acid derivative. The resulting compound is then reacted with 4-acetylaniline to form 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. The overall yield of this method is around 50%.
Applications De Recherche Scientifique
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain.
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been found to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the elimination of cancer cells. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied in various cancer types, including breast cancer, lung cancer, and colon cancer.
In addition, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to exhibit anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).
Propriétés
Nom du produit |
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Formule moléculaire |
C19H19NO6 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[2-(4-acetylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C19H19NO6/c1-9(21)10-2-4-12(5-3-10)20-15(22)8-25-18(23)16-11-6-13-14(7-11)26-19(24)17(13)16/h2-5,11,13-14,16-17H,6-8H2,1H3,(H,20,22) |
Clé InChI |
VJRRGVUYOXJSEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Solubilité |
53.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)
